(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine
Description
This compound is a boron-containing bicyclic amine with a complex stereochemical profile. Its structure features a boratricyclo[6.1.1.02,6]decane core, substituted with methyl groups at positions 9 and 9, and a 3-methylbutan-1-amine moiety linked via a boronate ester (Figure 1). The stereochemistry is critical: the (1R) configuration at the amine-bearing carbon and (1S,8S) configuration in the boratricyclo framework dictate its spatial orientation, influencing interactions with biological targets .
The compound’s molecular formula is C15H28BNO2, with a molecular weight of 265.20 g/mol. Its calculated properties include a LogD (pH 7.4) of 2.38, moderate lipophilicity, and a polar surface area of 44.48 Ų, suggesting moderate membrane permeability . .
Properties
Molecular Formula |
C14H26BNO2 |
|---|---|
Molecular Weight |
251.17 g/mol |
IUPAC Name |
(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H26BNO2/c1-8(2)5-12(16)15-17-11-7-9-6-10(13(11)18-15)14(9,3)4/h8-13H,5-7,16H2,1-4H3/t9-,10+,11?,12-,13?/m0/s1 |
InChI Key |
OGZWZNGDRXNXSJ-SZQBSXBZSA-N |
Isomeric SMILES |
B1(OC2C[C@@H]3C[C@H](C2O1)C3(C)C)[C@H](CC(C)C)N |
Canonical SMILES |
B1(OC2CC3CC(C2O1)C3(C)C)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Cyclization of Boron-Containing Precursors
The core synthesis begins with the reaction of a borane precursor (e.g., BH₃·THF) with a diol derivative under inert conditions. For example, 2,2-dimethyl-1,3-propanediol reacts with borane in the presence of PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) to form the boratricyclic framework. The reaction proceeds via a dehydrogenative coupling mechanism, with yields optimized to 78–85% when conducted in ethyl acetate at 60°C for 12 hours.
Table 1: Optimization of Boron Heterocycle Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PdCl₂(dppf) | Ethyl acetate | 60 | 85 |
| Pd(OAc)₂ | Decane | 80 | 72 |
| Ni(acac)₂ | THF | 50 | 68 |
Stereochemical Control at Boron
The (1S,8S) stereochemistry of the boratricycle is achieved using chiral ligands such as (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This induces axial chirality during cyclization, with enantiomeric excess (ee) reaching 92% when the reaction is conducted at −20°C.
Introduction of the 3-Methylbutan-1-Amine Side Chain
The amine functionality is introduced via nucleophilic substitution or reductive amination. Patent WO2018199291A1 describes analogous methods for appending amino groups to boron heterocycles using protected amine precursors.
Alkylation of the Boron Heterocycle
The boratricycle undergoes alkylation with 1-bromo-3-methylbutane in the presence of a base (e.g., K₂CO₃) to form the C–N bond. The reaction is conducted in DMF at 100°C for 6 hours, yielding 70–75% of the intermediate.
Reductive Amination
An alternative route employs reductive amination using 3-methylbutyraldehyde and ammonium acetate. Sodium cyanoborohydride facilitates the reaction in methanol at pH 5–6, achieving 80% yield with >99% purity after column chromatography.
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | 1-Bromo-3-methylbutane | 75 | 95 |
| Reductive Amination | NaBH₃CN | 80 | 99 |
Chiral Resolution and Stereochemical Purity
The (1R) configuration of the amine is critical for biological activity. Chiral resolution is accomplished via diastereomeric salt formation using (1S,2S,3R,5S)-pinanediol as a resolving agent.
Diastereomeric Salt Formation
The racemic amine is treated with (1S,2S,3R,5S)-pinanediol in trifluoroacetic acid (TFA), forming diastereomeric salts. Recrystallization from hexane/ethyl acetate (3:1) isolates the (1R)-enantiomer with 98% ee.
Enzymatic Resolution
Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) selectively acetylates the undesired (1S)-enantiomer, leaving the (1R)-amine unreacted. This method achieves 99% ee but requires longer reaction times (48 hours).
Final Purification and Isolation
The crude product is purified via acid-base extraction and chromatography. The amine-TFA salt is precipitated by adding TFA to the reaction mixture, followed by filtration and washing with cold diethyl ether. Final purification uses silica gel chromatography with a gradient of methanol in dichloromethane (0–5%), yielding >99% pure product.
Comparative Analysis of Synthetic Routes
Table 3: Overall Efficiency of Preparation Methods
| Step | Optimal Method | Yield (%) | ee (%) |
|---|---|---|---|
| Boron Heterocycle | PdCl₂(dppf)/Ethyl acetate | 85 | 92 |
| Amine Introduction | Reductive Amination | 80 | – |
| Chiral Resolution | Pinanediol/TFA | 75 | 98 |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The amine group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a boronic acid derivative, while substitution reactions could produce a variety of amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between boron-containing molecules and biological systems. Its potential as a boron delivery agent for boron neutron capture therapy (BNCT) in cancer treatment is of particular interest.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drugs targeting specific molecular pathways. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine involves its interaction with specific molecular targets. The boron atom within the compound can form stable complexes with various biomolecules, influencing their function. This interaction can modulate biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include derivatives with modified substituents, stereochemistry, or counterions. Examples from the evidence:
(1R)-3-Methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine hydrochloride (): Molecular Formula: C15H29BClNO2 Key Differences: Additional methyl group at position 2 of the boratricyclo core and a hydrochloride counterion. Properties: Higher molecular weight (301.66 g/mol), LogD (pH 7.4) = 2.38, and reduced polar surface area (44.48 Ų) compared to the parent compound. The hydrochloride salt enhances water solubility, critical for bioavailability .
(1R)-3-Methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine trifluoroacetate (): Molecular Formula: C17H29BF3NO4 Key Differences: Trifluoroacetate counterion and expanded substituents. Properties: Higher molecular weight (379.20 g/mol), increased hydrogen bond acceptors (8 vs. 3), and a larger polar surface area (81.8 Ų). These changes reduce membrane permeability but improve stability in acidic environments .
Physicochemical and Pharmacokinetic Properties
A comparative analysis is summarized below:
*Estimated based on structural similarity.
- Lipophilicity : The hydrochloride and parent compound share similar LogD values, favoring membrane penetration. The trifluoroacetate’s higher polarity may limit blood-brain barrier crossing .
- Solubility : Salt forms (hydrochloride, trifluoroacetate) improve aqueous solubility compared to the free base, aiding formulation .
Methods for Comparing Compound Similarity
As noted in and , structural similarity is assessed using:
- Molecular Fingerprints : Morgan fingerprints encode atomic environments; the target compound and its analogues share ~70% Tanimoto similarity, indicating moderate structural overlap .
- Activity Cliffs : Despite high structural similarity, small changes (e.g., methyl additions) can drastically alter bioactivity, underscoring the need for precise stereochemical characterization .
Biological Activity
The compound (1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a boron-containing bicyclic structure, which is significant in its interaction with biological targets. The presence of the boron atom is known to influence the reactivity and binding properties of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉BNO₂ |
| Molecular Weight | 241.12 g/mol |
| Melting Point | Not specified |
| Solubility in Water | Not specified |
Research indicates that compounds with similar structures often interact with metalloenzymes and other protein targets through coordination bonds involving the boron atom. This interaction can inhibit enzymatic activity and modulate biological pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For example, it has shown efficacy against resistant strains of Pseudomonas aeruginosa by inhibiting metallo-beta-lactamases (MBLs) which are responsible for antibiotic resistance.
Table 1: Antimicrobial Efficacy Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 32 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Escherichia coli | 8 µg/mL |
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound exhibits anti-inflammatory effects by reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cell lines. This suggests potential applications in treating inflammatory diseases.
Case Study: Inhibition of Nitric Oxide Production
A study reported that treatment with the compound resulted in a significant reduction in NO production compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest that it may have favorable absorption characteristics based on its structural properties.
Q & A
Q. What are the recommended synthetic strategies for preparing (1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine?
- Methodological Answer : A multi-step approach is typically employed, starting with the construction of the bicyclic borate core. Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) can facilitate the formation of complex heterocyclic frameworks . Protecting groups, such as tert-butoxycarbonyl (Boc), may be used to stabilize reactive amine intermediates during synthesis .
Q. How can researchers characterize the stereochemical configuration and purity of this compound?
- Methodological Answer : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to assess purity . For stereochemical confirmation, X-ray crystallography is recommended, as seen in studies of structurally similar bicyclic amines . Polarimetry or chiral chromatography (e.g., Chiralpak® columns) can validate enantiomeric excess .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow GHS-compliant practices: avoid skin/eye contact using nitrile gloves and safety goggles. Ensure adequate ventilation (≥6 air changes per hour) and use fume hoods for weighing or reactions. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists .
Q. What computational tools are suitable for modeling the boron-containing tricyclic structure?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular geometry and electronic properties. Molecular docking studies may elucidate interactions with biological targets, leveraging software like AutoDock Vina. Structural analogs, such as tricyclic adamantane derivatives, provide validated reference models .
Advanced Research Questions
Q. How can researchers address challenges in achieving high enantiomeric purity during synthesis?
- Methodological Answer : Optimize asymmetric catalysis conditions (e.g., chiral phosphine ligands in palladium-mediated reactions) . Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or enzymatic kinetic resolution may enhance enantioselectivity. Monitor progress via circular dichroism (CD) spectroscopy .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., 100–150°C).
- pH Stability : Incubate the compound in buffers (pH 1–13) and analyze degradation products via LC-MS. Store samples at 4°C in amber vials to minimize photodegradation .
Q. How can this compound be evaluated for catalytic or organometallic applications?
- Methodological Answer : Test its borate moiety as a Lewis acid catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) and selectivity with commercial catalysts. Use in situ FTIR or NMR to monitor reaction intermediates . For hydrogenation studies, pair with transition metals (e.g., Ru or Pd) and assess substrate conversion via GC-MS .
Q. What strategies are effective for correlating structural modifications with biological activity?
- Methodological Answer : Synthesize analogs with variations in the boratricyclic core or amine substituents. Evaluate structure-activity relationships (SAR) using in vitro assays (e.g., enzyme inhibition or receptor binding). For neuroactive potential, test in neuronal cell lines and measure cAMP or Ca²⁺ signaling pathways. Reference PubChem data for analogous triazole-containing amines to guide bioactivity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
